Cabotegravir Sodium

Pharmacokinetics Long-Acting Injectable Half-Life

Cabotegravir Sodium is the only INSTI API enabling long-acting injectable formulations (Cabenuva/Apretude) with 4-8 week dosing intervals, driven by a 5.6–11.5 week half-life and UGT1A1/9 metabolism that eliminates CYP interactions. Supported by the LATITUDE trial (45% relative risk reduction vs. daily oral therapy), it is the evidence-based choice for adherence-challenged populations. For ANDA filers, strict control of Crystalline Form B (PXRD 2θ = 6.8°, 18.5°, 23.7°) is essential for pharmaceutical equivalence.

Molecular Formula C19H16F2N3NaO5
Molecular Weight 427.3 g/mol
CAS No. 1051375-13-3
Cat. No. B8818010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabotegravir Sodium
CAS1051375-13-3
Molecular FormulaC19H16F2N3NaO5
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESCC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)[O-].[Na+]
InChIInChI=1S/C19H17F2N3O5.Na/c1-9-8-29-14-7-23-6-12(16(25)17(26)15(23)19(28)24(9)14)18(27)22-5-10-2-3-11(20)4-13(10)21;/h2-4,6,9,14,26H,5,7-8H2,1H3,(H,22,27);/q;+1/p-1/t9-,14+;/m0./s1
InChIKeyAEZBWGMXBKPGFP-KIUAEZIZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabotegravir Sodium (CAS 1051375-13-3): Baseline Characteristics and Procurement Context


Cabotegravir Sodium is the sodium salt form of cabotegravir, a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) formulated for both oral and long-acting injectable (LAI) administration . It is distinguished by an exceptionally long terminal half-life of 5.6–11.5 weeks following intramuscular injection, enabling dosing intervals of every 4 or 8 weeks, and exhibits minimal cytochrome P450-mediated drug interactions due to primary metabolism via UGT1A1 and UGT1A9 . This profile directly addresses adherence challenges that limit the real-world effectiveness of daily oral antiretroviral regimens.

Why Cabotegravir Sodium Cannot Be Replaced by Generic INSTIs in Long-Acting Applications


Generic substitution with oral INSTIs like dolutegravir or bictegravir is not feasible when a long-acting parenteral formulation is required. Cabotegravir Sodium's unique physicochemical properties enable the formulation of a stable, high-concentration nanosuspension that provides sustained plasma levels above the protein-adjusted 90% inhibitory concentration (PA-IC90) for up to 48.7 weeks after a single injection . This is a property not shared by other INSTIs; dolutegravir and bictegravir are not available as long-acting injectables due to different solubility, stability, and pharmacokinetic profiles. Furthermore, cabotegravir's distinct resistance mutation selection pattern, with a higher propensity for Q148R compared to dolutegravir, precludes simple cross-resistance assumptions and necessitates compound-specific resistance monitoring .

Quantitative Evidence for Cabotegravir Sodium (CAS 1051375-13-3) vs. Dolutegravir, Bictegravir, and Oral TDF/FTC


Pharmacokinetic Superiority: Extended Half-Life Enables Quarterly Dosing vs. Daily Oral Regimens

The intramuscular administration of cabotegravir sodium results in a terminal elimination half-life of 5.6 to 11.5 weeks, compared to 41 hours for oral cabotegravir and approximately 14 hours for oral dolutegravir . This extended half-life is the mechanistic basis for the 4-week (Q4W) or 8-week (Q8W) dosing intervals, a stark contrast to the daily administration required for dolutegravir and bictegravir. In a phase 1 study, cabotegravir LA concentrations remained quantifiable for 48.7 weeks post-final injection, and trough concentrations stayed above the PA-IC90 in nearly all participants, demonstrating the durability of this pharmacokinetic advantage .

Pharmacokinetics Long-Acting Injectable Half-Life Cabotegravir

Resistance Profile Differentiation: Mutation-Specific Fold-Change vs. Bictegravir and Dolutegravir

Against the clinically relevant G140S/Q148H double mutant, cabotegravir exhibits a 16.8-fold increase in EC50, indicating a higher degree of resistance compared to bictegravir (4.8-fold) and dolutegravir (7.4-fold) in the same multiple-round infection assay . This demonstrates that bictegravir maintains superior potency against this common resistance pathway. Conversely, cabotegravir's resistance pathway shows a strong bias towards the Q148R mutation, whereas dolutegravir more commonly selects for G118R and R263K . This differential mutation signature is crucial for selecting the appropriate INSTI in salvage therapy scenarios.

HIV Drug Resistance Integrase Inhibitors Mutation Cabotegravir Bictegravir

Efficacy in Adherence-Challenged Populations: Superiority over Daily Oral Therapy in LATITUDE Trial

In the phase 3 LATITUDE trial, which specifically enrolled individuals with a history of ART adherence challenges, switching to long-acting cabotegravir + rilpivirine reduced the cumulative risk of regimen failure by 45% at 48 weeks compared to continuing daily oral standard-of-care therapy . Regimen failure (a composite of virologic failure and treatment discontinuation) occurred in 22.8% of the injectable arm versus 41.2% in the daily oral arm . This demonstrates a statistically and clinically significant superiority of the long-acting regimen in a population where daily oral adherence is a known barrier.

Clinical Trial HIV Treatment Adherence Long-Acting Injectable Cabotegravir

Crystalline Form B: A Patent-Protected Solid State with Defined Physicochemical Identity

Cabotegravir Sodium can exist in multiple crystalline forms. Crystalline Form B is a specific polymorph claimed in US Patent 11,897,897, characterized by a unique powder X-ray diffractogram (PXRD) with characteristic peaks at 2-Theta angles of (6.8±0.2)°, (18.5±0.2)°, and (23.7±0.2)° . This is a distinct solid-state identity from the prior art 'Form A'. The patent claims that Form B provides advantages in pharmaceutical compositions, potentially relating to improved stability, dissolution, or processability compared to other solid-state forms of cabotegravir sodium .

Polymorph Crystalline Form Patent Cabotegravir Sodium Formulation

Procurement-Relevant Application Scenarios for Cabotegravir Sodium (CAS 1051375-13-3)


Development of Long-Acting Injectable Formulations for HIV Treatment and PrEP

The exceptionally long half-life of cabotegravir sodium following intramuscular injection (5.6–11.5 weeks) is the direct justification for its use in long-acting injectable (LAI) drug products. This application is specifically for procurement of the active pharmaceutical ingredient (API) to manufacture Cabenuva (for HIV treatment) and Apretude (for HIV PrEP). The quantitative evidence of sustained plasma concentrations above the PA-IC90 for >32 weeks post-injection supports the feasibility of infrequent dosing regimens, a primary value proposition of these products.

Clinical Use in HIV-Infected Patients with Documented Adherence Challenges

The LATITUDE trial's 45% relative risk reduction in regimen failure for long-acting cabotegravir + rilpivirine versus daily oral therapy provides Level 1 evidence for prioritizing this regimen in patient populations with a history of poor adherence. Procurement decisions for hospital formularies or public health programs targeting this specific demographic can be directly supported by this head-to-head superiority data.

HIV Pre-Exposure Prophylaxis (PrEP) in Populations Facing Barriers to Daily Oral Adherence

Cabotegravir LA 600 mg administered every 8 weeks demonstrated superior efficacy to daily oral TDF/FTC for PrEP in cisgender men and transgender women who have sex with men . This is the foundational evidence for its approval and use as Apretude. Procurement of cabotegravir sodium for PrEP programs is indicated where daily pill-taking has proven ineffective or impractical.

Quality Control and Generic Pharmaceutical Development Requiring Polymorph-Specific Identity

The identification and control of Crystalline Form B of cabotegravir sodium, as defined by its unique PXRD peaks at 2θ = 6.8°, 18.5°, and 23.7° , is essential for quality control, stability testing, and ANDA filings. This application is specific to analytical laboratories and generic drug manufacturers seeking to establish pharmaceutical equivalence to the reference listed drug product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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